molecular formula C13H15NO3 B1400707 4-[(1-Cyclopropyl-N-methylformamido)methyl]benzoic acid CAS No. 1183133-04-1

4-[(1-Cyclopropyl-N-methylformamido)methyl]benzoic acid

Cat. No.: B1400707
CAS No.: 1183133-04-1
M. Wt: 233.26 g/mol
InChI Key: OKLQXYDZTDWNGV-UHFFFAOYSA-N
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Description

4-[(1-Cyclopropyl-N-methylformamido)methyl]benzoic acid is an organic compound with the molecular formula C13H15NO3. This compound is characterized by a benzoic acid core substituted with a cyclopropyl-N-methylformamido group. It is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Cyclopropyl-N-methylformamido)methyl]benzoic acid typically involves the following steps:

    N-Methylation: The starting material, 4-aminobenzoic acid, undergoes N-methylation using methyl iodide in the presence of a base such as potassium carbonate.

    Formylation: The N-methylated product is then subjected to formylation using formic acid or formic anhydride to introduce the formamido group.

    Cyclopropylation: The formamido derivative is reacted with cyclopropylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Cyclopropyl-N-methylformamido)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-[(1-Cyclopropyl-N-methylformamido)methyl]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(1-Cyclopropyl-N-methylformamido)methyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropyl-N-methylformamido group plays a crucial role in enhancing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N-Formylmethylamino)benzoic acid
  • 4-(N-Methylformamido)benzoic acid
  • 4-(N-Formyl-N-methylamino)benzoic acid

Uniqueness

4-[(1-Cyclopropyl-N-methylformamido)methyl]benzoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

4-[[cyclopropanecarbonyl(methyl)amino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-14(12(15)10-6-7-10)8-9-2-4-11(5-3-9)13(16)17/h2-5,10H,6-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLQXYDZTDWNGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)C(=O)O)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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